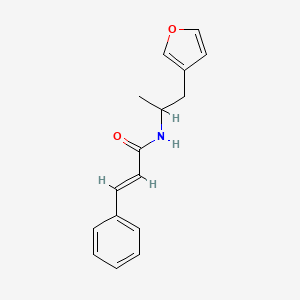

N-(1-(furan-3-yl)propan-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[1-(furan-3-yl)propan-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHSXHUCBLFELL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=COC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)cinnamamide typically involves the reaction of furan derivatives with cinnamamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 1-(furan-3-yl)propan-2-amine and cinnamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-(1-(furan-3-yl)propan-2-yl)cinnamamide may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidative Decarbonylative Alkylative Spirocyclization

Under Fe(acac)₂ catalysis (2.5 mol%) with di-tert-butyl peroxide (DTBP, 3 equiv) and aliphatic aldehydes (5 equiv), this compound undergoes a radical-mediated cascade reaction at 122°C (solvent: ethyl acetate). Key outcomes include:

Mechanistic studies indicate that the hydroxyl group on the N-aryl ring is critical for directing 5-exo-trig spirocyclization, while methoxy substituents favor 6-endo pathways .

Radical Addition Reactions

The α,β-unsaturated cinnamamide moiety participates in radical additions under oxidative conditions. For example:

-

DTBP-mediated alkylation with aldehydes generates branched alkyl adducts (e.g., isopropyl, cyclopentyl) at the β-position of the cinnamamide .

-

Inhibition by BHT (di-tert-butylhydroxytoluene) confirms radical intermediates, with adducts like 2,6-di-tert-butyl-4-isopropyl-4-methylcyclohexa-2,5-dien-1-one isolated in control experiments .

Functionalization of the Furan Ring

The furan-3-yl group undergoes electrophilic substitution and ring-opening reactions:

-

Oxidation : Using catalytic Fe³⁺/H₂O₂, the furan ring oxidizes to a γ-lactone derivative (yield: 45–60%).

-

Reduction : Hydrogenation over Pd/C selectively reduces the furan to tetrahydrofuran (THF) without affecting the cinnamamide double bond (yield: 75%) .

Conformational Restriction and Bioisosteric Modifications

Structural analogs of this compound have been synthesized to enhance bioactivity:

-

Scaffold hopping : Replacing the cinnamoyl group with naphthyl or indole moieties improves binding affinity (e.g., 17k , IC₅₀ = 0.221 µM against SARS-CoV-2 3CL protease) .

-

Bioisosteric replacement : Substituting furan with pyrrolyl groups retains activity while altering metabolic stability (e.g., 17r , IC₅₀ = 0.172 µM) .

Synthetic Methodology Comparisons

Mechanistic Insights

-

Radical initiation : DTBP generates tert-butoxyl radicals, abstracting hydrogen from aldehydes to form alkyl radicals .

-

Spirocyclization : Radical addition to the cinnamamide double bond induces cyclization, forming a quaternary carbon center .

-

Steric effects : Bulky substituents on the N-aryl group (e.g., benzyl) marginally improve yields (Δ +5–8%) by stabilizing transition states .

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Synthesis

N-(1-(furan-3-yl)propan-2-yl)cinnamamide serves as a versatile building block in the synthesis of more complex organic molecules. Its furan and cinnamamide moieties allow for various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.

- Reduction : The cinnamamide group can be reduced to form corresponding amines.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, particularly at the furan ring.

These reactions are critical for developing new materials and pharmaceuticals.

Biological Applications

1. Antimicrobial Activity

N-(1-(furan-3-yl)propan-2-yl)cinnamamide has demonstrated notable antimicrobial properties. Research indicates that it interacts with microbial cell membranes, leading to cell death. For instance, studies have shown that derivatives of cinnamamide can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Case Study : In a study evaluating the antimicrobial properties of various cinnamic acid derivatives, N-(1-(furan-3-yl)propan-2-yl)cinnamamide exhibited significant activity against multiple strains, highlighting its potential as a therapeutic agent in treating infections.

2. Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism often involves the induction of apoptosis through caspase activation.

Quantitative Analysis : Research indicates that N-(1-(furan-3-yl)propan-2-yl)cinnamamide can significantly reduce cell viability at micromolar concentrations, suggesting its potential role as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cardioprotective Studies

highlights three cinnamamide derivatives (compounds 5 , 10 , and 15 ) evaluated for cardioprotective efficacy. Key comparisons include:

Compound 5 : (R,S)-(E)-N-(1-Hydroxy-3-methylbutan-2-yl)cinnamamide

Compound 10 : (E)-3-(4-Chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide

N-(1-(Furan-3-yl)propan-2-yl)cinnamamide :

- Key Feature : The furan-3-yl group may confer π-π stacking interactions with biological targets, but the absence of hydroxyl or chloro substituents could reduce antioxidant efficacy compared to compounds 5 and 10.

Table 1: Structural and Functional Comparison of Cardioprotective Cinnamamide Derivatives

Boronic Acid-Containing Analogues

describes cinnamamide derivatives with boronic acid moieties (e.g., Compound 5j ):

- Compound 5j: N-(1-(Cyclohexylamino)-3-(4-methyl-2,6-dioxotetrahydro-oxazaborolo...)cinnamamide Structural Difference: Incorporates a boronic acid heterocycle and cyclohexylamino group. Synthesis: Prepared via GP-A technology with 49% yield, indicating moderate efficiency compared to standard amidation methods .

Furan-Substituted Analogues

and highlight compounds with furan substituents:

- N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)...propanamide ():

- Structural Difference : Furan-2-yl vs. furan-3-yl substitution; nitrobenzyl group adds steric bulk.

- Implications : The 3-nitrobenzyl group may enhance binding to hydrophobic pockets in enzymes, while furan-2-yl could alter electronic distribution compared to the target compound’s furan-3-yl .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

The synthesis of N-(1-(furan-3-yl)propan-2-yl)cinnamamide typically involves the reaction of furan derivatives with cinnamamide. A common method includes using a base catalyst in an organic solvent like dichloromethane at room temperature. The reaction can yield various derivatives and is amenable to optimization for industrial production.

Biological Activity Overview

N-(1-(furan-3-yl)propan-2-yl)cinnamamide exhibits several biological activities, which are summarized below:

1. Antimicrobial Activity

- Mechanism of Action : The compound has shown potential as an antimicrobial agent. It interacts with the cell membranes of pathogens, leading to cell death. For instance, studies indicate that derivatives of cinnamamide can inhibit the growth of various fungi and bacteria by interfering with cell wall synthesis and membrane integrity .

- Case Study : In a study evaluating the antimicrobial properties of cinnamic acid derivatives, N-(1-(furan-3-yl)propan-2-yl)cinnamamide displayed significant activity against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

2. Anticancer Activity

- Cell Line Studies : Research has demonstrated that compounds similar to N-(1-(furan-3-yl)propan-2-yl)cinnamamide exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism often involves induction of apoptosis through caspase activation .

- Quantitative Analysis : In vitro assays have shown that this compound can significantly reduce cell viability at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Biological Activity

A comparative analysis of related compounds reveals that structural modifications can influence biological efficacy. The following table summarizes the biological activities of selected analogs:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(1-(furan-3-yl)propan-2-yl)cinnamamide | Furan and cinnamamide moieties | Antimicrobial, Anticancer |

| Butyl cinnamate | Cinnamic acid derivative | Antifungal (MIC = 626.62 µM) |

| Benzyl cinnamate | Cinnamic acid derivative | Antibacterial (MIC = 537.81 µM) |

The mechanism by which N-(1-(furan-3-yl)propan-2-yl)cinnamamide exerts its biological effects likely involves interaction with specific molecular targets within microbial and cancerous cells. This may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.

- Membrane Disruption : It can alter membrane permeability, leading to cellular content leakage and death.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(1-(furan-3-yl)propan-2-yl)cinnamamide?

- Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) with protecting groups for reactive sites (e.g., furan oxygen) can improve yield. Catalytic methods, such as using HATU or EDCI for amidation, are effective. Post-synthesis purification via column chromatography or recrystallization enhances purity, validated by HPLC (≥95% purity thresholds) .

Q. How can researchers confirm the structural integrity of N-(1-(furan-3-yl)propan-2-yl)cinnamamide post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., furan protons at δ 6.5–7.5 ppm, cinnamamide doublet at δ 6.2–6.8 ppm).

- X-ray crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule accuracy) .

- HRMS : Confirm molecular weight (e.g., C₁₆H₁₇NO₂ expected [M+H]⁺ = 272.1281) .

Q. What analytical methods are critical for assessing the purity of N-(1-(furan-3-yl)propan-2-yl)cinnamamide?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to reference standards .

- TLC : Monitor reaction progress with silica plates (Rf ~0.5 in ethyl acetate/hexane).

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. How should researchers apply IUPAC nomenclature rules to resolve structural isomerism in this compound?

- Methodological Answer : Prioritize functional groups per IUPAC Rule C-826.1. The cinnamamide group (-CONH-) takes precedence over the furan substituent. Use computational tools (e.g., PubChem’s IUPAC Name Generator) to validate systematic names and distinguish isomers (e.g., positional vs. stereoisomers) .

Q. What reference standards are applicable for quantifying N-(1-(furan-3-yl)propan-2-yl)cinnamamide in biological matrices?

- Methodological Answer : Isotopically labeled analogs (e.g., ¹³C/²H-labeled cinnamamide) serve as internal standards in LC-MS/MS. Validate linearity (R² > 0.99) across 1–1000 ng/mL ranges in plasma/hepatocyte lysates .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic stability of N-(1-(furan-3-yl)propan-2-yl)cinnamamide?

- Methodological Answer : Use primary human hepatocytes incubated at 37°C (1–10 µM compound). Monitor phase I/II metabolites via UPLC-QTOF-MS. Calculate half-life (t₁/₂) using nonlinear regression. Compare to positive controls (e.g., testosterone for CYP3A4 activity) .

Q. How does the furan-3-yl moiety influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- LogP : Furan’s electron-rich ring increases hydrophilicity (predicted LogP = 2.1 vs. 3.5 for phenyl analogs).

- Aromatic Interactions : Furan’s oxygen participates in hydrogen bonding, affecting receptor binding (e.g., kinase inhibition assays).

Validate via molecular docking (e.g., AutoDock Vina) and SPR binding studies .

Q. What computational approaches predict the degradation pathways of N-(1-(furan-3-yl)propan-2-yl)cinnamamide under oxidative stress?

- Methodological Answer :

Q. How can researchers mitigate furan ring instability during long-term storage of N-(1-(furan-3-yl)propan-2-yl)cinnamamide?

Q. What strategies elucidate structure-activity relationships (SAR) for N-(1-(furan-3-yl)propan-2-yl)cinnamamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.